molecular formula C17H13NO4 B11835863 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid CAS No. 116734-12-4

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B11835863
CAS No.: 116734-12-4
M. Wt: 295.29 g/mol
InChI Key: OYIIFVPZEUFLLM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hydroxyphenyl group at the second position, a methoxy group at the seventh position, and a carboxylic acid group at the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and carboxylation reactions to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid, exhibit significant antimicrobial activities. For instance, studies have shown that certain quinoline derivatives possess inhibitory effects against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the antiproliferative effects of quinoline derivatives on cancer cell lines, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Therapeutic Applications

Autoimmune Diseases
The compound has been identified as a key scaffold for developing immunomodulators aimed at treating autoimmune diseases. Research has demonstrated that derivatives can inhibit blood coagulation factors like FXIIa, which is crucial for regulating immune responses and could lead to therapies for conditions such as thrombus formation and autoimmune disorders .

Cancer Treatment
As a framework for designing Fibroblast Activation Protein (FAP) inhibitors, this compound shows promise in cancer diagnostics and treatment. FAP is a target in tumor resistance mechanisms, and inhibitors derived from this quinoline framework have demonstrated efficacy in preclinical models .

Case Studies and Research Findings

Study Focus Findings
RSC Advances (2020)Antimicrobial activitySignificant inhibition against Mycobacterium smegmatis with MIC values indicating potential as antituberculosis agents .
PMC Article (2020)Anticancer propertiesInduced apoptosis in multiple cancer cell lines, suggesting potential therapeutic applications .
Journal of Medicinal Chemistry (2017)FAP inhibitorsDevelopment of selective inhibitors based on the quinoline structure showed promising results against tumor resistance .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-2-carboxylic acid
  • 7-Methoxyquinoline-4-carboxylic acid
  • 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its potential for diverse chemical modifications and interactions with biological targets.

Biological Activity

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities as an inhibitor of histone deacetylases (HDACs). This compound is characterized by its unique structure, which includes a quinoline core with specific substitutions that enhance its pharmacological properties. The molecular formula of this compound is C17H13NO4, with a molecular weight of 295.29 g/mol .

The primary biological activity of this compound lies in its ability to inhibit HDAC enzymes. HDACs are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and potentially enhance the effectiveness of other therapeutic agents .

Interaction with HDACs

Research indicates that this compound exhibits selectivity towards class I HDACs, particularly HDAC3. The structural features of this compound facilitate strong interactions with the active sites of these enzymes, which may enhance its potency against various cancer cell lines .

Biological Activity Overview

The biological activities of this compound extend beyond HDAC inhibition. It has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating selective toxicity towards resistant cancer cells compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms underlying the biological activity of this compound:

  • Cytotoxicity Studies :
    • In vitro studies have shown that derivatives of this compound possess selective toxicity towards resistant cancer cells while sparing normal fibroblasts. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
    • A comparative analysis revealed that certain derivatives exhibited higher cytotoxicity against multidrug-resistant gastric carcinoma cells than their sensitive counterparts .
  • Mechanistic Studies :
    • Molecular docking studies have been employed to understand the binding interactions between this compound and HDAC enzymes. These studies suggest that specific structural features enhance binding affinity and selectivity .
  • Antiviral Activity :
    • While primarily studied for its anticancer properties, some derivatives have also shown promising antiviral activity, indicating a broader pharmacological profile. The activity was correlated with the lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxyquinoline-4-carboxylic acidQuinoline core with hydroxyl and carboxyl groupsKnown for its role in metal chelation
3-Hydroxy-2-phenylcinchoninic acidHydroxy group at position 3Exhibits antirheumatic effects
Brequinar sodiumFluorinated quinoline derivativeNotable for immunosuppressive activity

Properties

CAS No.

116734-12-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-12-6-7-13-14(17(20)21)9-15(18-16(13)8-12)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21)

InChI Key

OYIIFVPZEUFLLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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